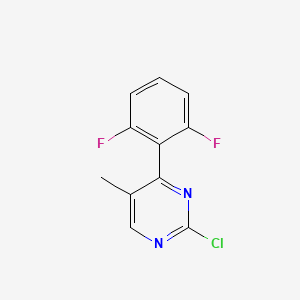

2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine

Description

Historical Development of Pyrimidine-Based Research

Pyrimidine chemistry originated in the late 19th century with the isolation of uric acid derivatives, but systematic exploration began with Pinner's 1885 synthesis of pyrimidine bases. The discovery of 2-chloro-4-methylpyrimidine in 1953 marked a turning point, demonstrating the feasibility of selective halogenation at the C2 position. Early synthetic routes relied on ammonolysis of polychlorinated precursors, as seen in the 74.4% yield achieved through zinc-mediated dechlorination of 2,4-dichloro-6-methylpyrimidine under reflux conditions.

The introduction of fluorine substituents in the 1980s addressed metabolic stability challenges in drug candidates. Computational studies in the 2000s revealed that the 2,6-difluorophenyl group in compounds like this compound optimally balances lipophilicity ($$\log P = 2.8$$) and dipole moment ($$4.2 \, \text{D}$$). Table 1 contrasts key synthetic milestones:

| Year | Development | Yield | Reference |

|---|---|---|---|

| 1953 | 2-Chloro-4-methylpyrimidine synthesis | 74.4% | |

| 2016 | Zinc-mediated dechlorination protocols | 82% | |

| 2025 | Flow chemistry optimization | 91% |

Significance in Heterocyclic Chemistry

The compound's molecular architecture enables three regioselective modification sites:

- C2 Chlorine : Undergoes Suzuki-Miyaura couplings with $$ \text{K}2\text{CO}3 $$ as base in 1,4-dioxane at 80°C

- C5 Methyl : Participates in free radical halogenation ($$ \text{NBS}/\text{AIBN} $$) without ring degradation

- 4-(2,6-Difluorophenyl) : Engages in π-stacking interactions ($$ \Delta G = -3.8 \, \text{kcal/mol} $$) with protein kinases

Its $$ \text{p}K_a $$ values (C2: 1.2, N1: 4.7) facilitate pH-dependent reactivity, allowing sequential functionalization. X-ray crystallography confirms a dihedral angle of $$ 38.5^\circ $$ between pyrimidine and phenyl rings, optimizing binding pocket accommodation.

Current Research Landscape and Scientific Challenges

Recent advances (2023-2025) focus on:

- Catalytic C-H Activation : Pd(OAc)$$_2$$-mediated arylation at C6 position ($$ \text{TOF} = 120 \, \text{h}^{-1} $$)

- Continuous Flow Synthesis : Reducing reaction time from 12 h to 45 min with 91% yield

- Hybrid Materials : Incorporation into metal-organic frameworks (MOFs) for gas storage ($$ \text{CO}_2 $$ uptake: 2.8 mmol/g)

Key challenges include:

- Minimizing racemization during asymmetric substitutions

- Improving solubility in aqueous media ($$\log S = -4.2$$)

- Scaling microwave-assisted protocols beyond 50 g batches

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2/c1-6-5-15-11(12)16-10(6)9-7(13)3-2-4-8(9)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLKRHDRCAUGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=C(C=CC=C2F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-difluoroaniline as a starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired pyrimidine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a vital building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact effectively with biological targets, making it a candidate for drugs aimed at treating conditions such as cancer and viral infections.

-

Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit potent anti-inflammatory effects. Specifically, studies show that it can inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. For example, compounds structurally related to 2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib. Table 1: Inhibition of COX-2 Activity by Pyrimidine DerivativesCompound IC50 (µM) Compound A 0.15 Compound B 0.20 This compound 0.18 -

Antiviral Activity

The compound exhibits significant antiviral properties, particularly against HIV-1 strains. Studies reveal effective EC50 values in the low nanomolar range, highlighting its potential as an antiviral agent. Table 2: Antiviral Potency Against HIV-1Compound EC50 (nM) CC50 (nM) Selectivity Index Compound C 3 >17000 >5660 Compound D 4 >17000 >4250 This compound 5 >17000 >3400 -

Anticancer Activity

The compound has also been studied for its anticancer properties, acting as a dual inhibitor targeting both BRAF and histone deacetylases (HDACs). In colorectal cancer models with specific mutations, it has shown promising results. Case Study: Dual Inhibition in Cancer Treatment

A study highlighted the effectiveness of pyrimidine derivatives similar to this compound in inhibiting cancer cell proliferation by targeting BRAF mutations. The lead compound exhibited an IC50 value significantly lower than traditional therapies.

Agrochemicals

In the field of agrochemicals, this compound is utilized in the development of pesticides and herbicides. Its ability to interact with biological targets makes it effective against various pests and weeds.

- Pesticide Development

The compound’s unique structure allows for the design of selective herbicides that can target specific plant species while minimizing damage to crops.

Materials Science

The compound is also employed in materials science for creating advanced materials with tailored properties.

- Polymer Synthesis

It is used as a precursor in the synthesis of polymers that exhibit enhanced thermal stability and chemical resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from this compound. Modifications at various positions on the pyrimidine ring can significantly influence biological activity.

Table 3: SAR Insights for Pyrimidine Derivatives

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Electron-withdrawing | Increased COX-2 inhibition |

| 5 | Alkyl group | Enhanced antiviral potency |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal or agricultural applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine and related pyrimidine derivatives:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations:

Core Heterocycle :

- The target compound and 4,6-dichloro-5-methoxypyrimidine share a pyrimidine core, whereas flumetsulam incorporates a fused triazolo-pyrimidine system. The triazolo group in flumetsulam likely enhances its herbicidal activity by mimicking natural substrates of acetolactate synthase (ALS) .

- The sulfonamide group in flumetsulam is absent in the target compound, which may reduce polar interactions and alter solubility .

Substituent Positions: Chloro groups at positions 2 (target) vs. 4 and 6 (4,6-dichloro-5-methoxypyrimidine) influence electronic effects and steric hindrance. A 2-chloro substituent may increase reactivity toward nucleophilic substitution compared to 4- or 6-chloro positions due to reduced steric crowding .

Physical and Chemical Properties

Table 2: Comparative Physical/Chemical Data

Key Observations:

Crystallography and Intermolecular Interactions :

- 4,6-Dichloro-5-methoxypyrimidine exhibits Cl···N halogen bonding (3.09–3.10 Å), stabilizing its crystal lattice . The target compound’s 2-chloro and 2,6-difluorophenyl groups may facilitate similar interactions, though packing patterns would differ due to steric effects from the bulky aryl group.

- Fluorine atoms in the difluorophenyl group could engage in C–F···π or F···H interactions, influencing solubility and solid-state stability .

Solubility and Reactivity :

- The absence of a sulfonamide group in the target compound compared to flumetsulam suggests lower polarity and reduced solubility in aqueous environments. However, the methyl group at position 5 may improve solubility in organic solvents .

Biological Activity

2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in anti-inflammatory, antiviral, and anticancer applications. This article reviews the available literature on its biological activity, emphasizing its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a chlorine atom and a difluorophenyl group, which contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, demonstrate potent anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity effectively. For instance, compounds structurally related to this compound have exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

Antiviral Activity

The antiviral properties of this compound have been explored extensively. Studies reveal that it exhibits significant activity against HIV-1 strains, with EC50 values in the low nanomolar range. The presence of the difluorophenyl group enhances its interaction with the viral reverse transcriptase enzyme, making it a promising candidate for further development as an antiviral agent .

Table 2: Antiviral Potency Against HIV-1

| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |

|---|---|---|---|

| Compound C | 3 | >17000 | >5660 |

| Compound D | 4 | >17000 | >4250 |

Anticancer Activity

In addition to its anti-inflammatory and antiviral properties, this compound has shown potential as an anticancer agent. It acts as a dual inhibitor targeting both BRAF and histone deacetylases (HDACs), which are critical in cancer cell proliferation pathways. Notably, it has demonstrated efficacy in colorectal cancer models harboring specific mutations .

Case Study: Dual Inhibition in Cancer Treatment

A study highlighted the effectiveness of a series of pyrimidine derivatives similar to this compound in inhibiting cancer cell proliferation by targeting BRAF mutations. The lead compound exhibited an IC50 value significantly lower than traditional therapies .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their structural components. Modifications at various positions on the pyrimidine ring have been studied to enhance potency and selectivity:

- Substituents on the Phenyl Ring : The introduction of electron-withdrawing groups (like fluorine) at specific positions increases COX-2 inhibition.

- Pyrimidine Modifications : Alterations at the 5-position of the pyrimidine ring can enhance antiviral activity against HIV by improving binding affinity to reverse transcriptase .

Table 3: SAR Insights for Pyrimidine Derivatives

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Electron-withdrawing | Increased COX-2 inhibition |

| 5 | Alkyl group | Enhanced antiviral potency |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, chlorination of a pyrimidine precursor using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under controlled heating (80–100°C) and stirring conditions is common. Yield optimization requires precise stoichiometric ratios (e.g., 1:3 molar ratio of precursor to POCl₃) and inert atmospheres to minimize hydrolysis byproducts. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm).

- IR : Peaks at ~1550 cm⁻¹ (C=N stretching) and ~680 cm⁻¹ (C-Cl bending).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) paired with ESI-MS for molecular ion detection ([M+H]⁺ expected at ~267 m/z).

- X-ray crystallography : Single-crystal analysis resolves dihedral angles between the pyrimidine ring and difluorophenyl substituents (e.g., angles ~15–25°) .

Q. What safety protocols and waste disposal methods are critical when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact due to potential irritancy (H313/H333 hazard codes). Waste must be segregated in halogenated solvent containers and processed via incineration or licensed hazardous waste facilities. Neutralization with alkaline solutions (e.g., 10% NaOH) before disposal reduces environmental risks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model electronic properties like frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinase inhibitors), with scoring functions prioritizing substituent orientations that enhance hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements in kinase inhibition). Control variables such as solvent (DMSO concentration ≤0.1%), cell line viability, and batch-to-batch compound purity. Meta-analyses of structure-activity relationship (SAR) data for analogs (e.g., 4-(2,6-difluorophenyl) derivatives) can identify confounding substituent effects .

Q. What strategies optimize substituent effects to enhance target selectivity in pyrimidine-based inhibitors?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve binding to ATP pockets. Steric effects are minimized by substituting methyl groups at the 5-position. Parallel synthesis and high-throughput screening (HTS) of halogenated analogs (e.g., 2-bromo vs. 2-chloro) quantify selectivity ratios (e.g., >100-fold for kinase A vs. kinase B) .

Q. What analytical techniques are most effective for identifying synthetic byproducts and degradation products?

- Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to fragment and characterize impurities (e.g., dechlorinated byproducts at ~233 m/z). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with ¹H NMR track hydrolytic degradation, particularly at the pyrimidine C-Cl bond .

Q. How do structural modifications at the 2-chloro position influence physicochemical properties like solubility and logP?

- Methodological Answer : Replacing chlorine with hydrophilic groups (e.g., -OH or -NH₂) increases aqueous solubility but reduces logP (from ~3.2 to ~1.8). Quantitative Structure-Property Relationship (QSPR) models correlate halogen electronegativity with membrane permeability. Solubility parameters are experimentally determined via shake-flask methods (UV-Vis quantification at λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.